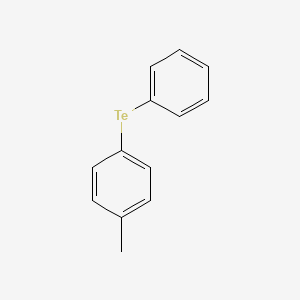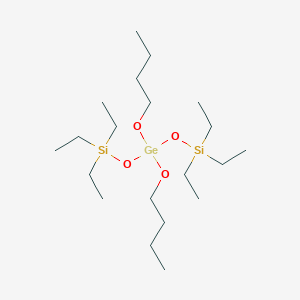
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane is a complex organogermanium compound It is characterized by its unique structure, which includes germanium, silicon, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane typically involves the reaction of germanium tetrachloride with organosilicon compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency. Techniques such as distillation and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions where the butoxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted organogermanium compounds
Aplicaciones Científicas De Investigación
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research is being conducted on its potential biological activities, including its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-stannanonane
- 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-silanonane
Uniqueness
Compared to similar compounds, 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane is unique due to the presence of germanium in its structure. This gives it distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
60670-07-7 |
|---|---|
Fórmula molecular |
C20H48GeO4Si2 |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
[dibutoxy(triethylsilyloxy)germyl]oxy-triethylsilane |
InChI |
InChI=1S/C20H48GeO4Si2/c1-9-17-19-22-21(23-20-18-10-2,24-26(11-3,12-4)13-5)25-27(14-6,15-7)16-8/h9-20H2,1-8H3 |
Clave InChI |
OXUNCXOGXOMKCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Ge](OCCCC)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


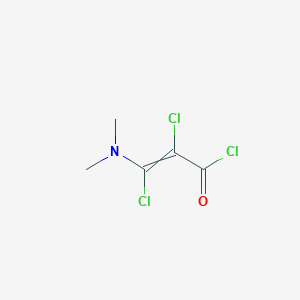
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
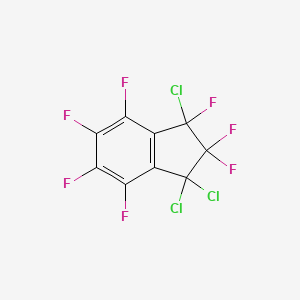
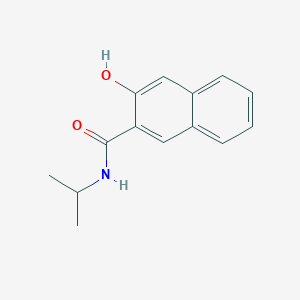
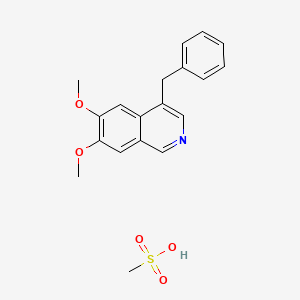
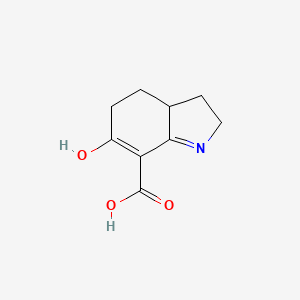

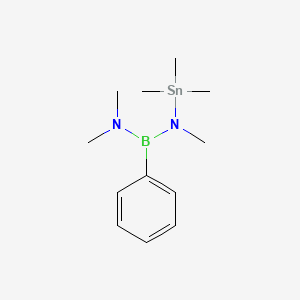
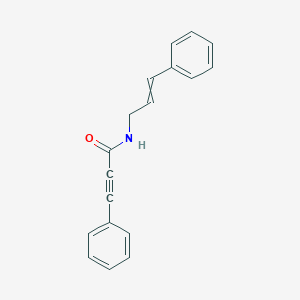


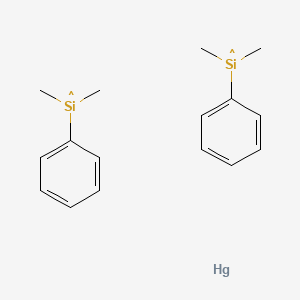
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
